molecular formula C9H15FO3 B6334513 (8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl)methanol CAS No. 1256545-97-7

(8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl)methanol

Cat. No. B6334513
CAS RN: 1256545-97-7
M. Wt: 190.21 g/mol
InChI Key: INVQRGJXWSTBBN-UHFFFAOYSA-N
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Description

“(8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl)methanol” is a chemical compound with the CAS Number: 1256545-97-7 . Its molecular formula is C9H15FO3 and it has a molecular weight of 190.21 g/mol . The compound is also known by its IUPAC name, (8-fluoro-1,4-dioxaspiro[4.5]dec-8-yl)methanol .


Molecular Structure Analysis

The InChI code for “(8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl)methanol” is 1S/C9H15FO3/c10-8(7-11)1-3-9(4-2-8)12-5-6-13-9/h11H,1-7H2 . This code provides a specific description of the molecular structure of the compound.

Scientific Research Applications

Synthesis of Spiroacetal Natural Products

Spiroacetals are a crucial structural element in many natural products, which are vital for their biological activity. The compound can serve as a precursor in the stereoselective synthesis of spiroacetal structures, such as the 1,6-dioxaspiro[4.5]decane ring system. This system is a part of several biologically potent natural products, including antibiotics like (+)-monensin A and anticancer agents like (−)-berkelic acid .

Development of Novel Antibiotics

The structural motifs of 8-Fluoro-1,4-dioxaspiro[4.5]decane-8-methanol are similar to those found in certain antibiotics. Researchers can potentially use this compound to develop new antibiotics by exploring structure-activity relationships, leading to novel treatments for bacterial infections .

Anticancer Research

Given its structural similarity to compounds like (−)-berkelic acid , which has anticancer properties, this compound could be used in the synthesis of new anticancer agents. The focus would be on creating derivatives that can target cancer cells selectively .

Pheromone Synthesis

The compound’s structure is analogous to that of spiroacetal pheromones, which are used by insects for communication. It could be used to synthesize aggregation pheromones, aiding in the study of insect behavior and control .

Marine Toxin Studies

Marine toxins often contain spiroacetal structures. The compound could be used to create structural analogs of marine toxins, such as (−)-calyculin A , which can help in understanding their mode of action and potentially lead to antidotes .

Neurochemical Research

The compound’s framework can be converted into a series of 5-alkoxytryptamine derivatives, including neurotransmitters like serotonin and melatonin. This application is crucial for neurochemical research, particularly in the study of sleep disorders and mood regulation .

Organic Synthesis Methodology

In organic chemistry, this compound can be used as a reactant for various reactions, including Proline-catalyzed Diels-Alder reactions , Wittig reactions , and Crotylation reactions . These methodologies are essential for constructing complex organic molecules .

Synthesis of Carbahexofuranoses

The compound serves as a reactant in the stereodivergent synthesis of carbahexofuranoses, which are sugar analogs with potential applications in medicinal chemistry and drug design .

properties

IUPAC Name

(8-fluoro-1,4-dioxaspiro[4.5]decan-8-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FO3/c10-8(7-11)1-3-9(4-2-8)12-5-6-13-9/h11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVQRGJXWSTBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CO)F)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-1,4-dioxaspiro[4.5]decane-8-methanol

Synthesis routes and methods I

Procedure details

A solution of pyridine hydrofluoride (4 g) in dichloromethane (10 mL) was added dropwise to a solution of EXAMPLE 443A (1.7 g) in dichloromethane (20 mL) in a polyethylene bottle at 0° C. The mixture was stirred at room temperature overnight. The mixture was carefully poured over a mixture of ice-water and Na2CO3 and extracted with ethyl acetate (2×300 mL). After washing with water and brine, the organic layer was dried over Na2SO4, and filtered. Concentration of the filtrate gave the crude product.
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4 g
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solution
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1.7 g
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polyethylene
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10 mL
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20 mL
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ice water
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Synthesis routes and methods II

Procedure details

To a solution of crude ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate, Intermediate 30, (16.26 g, 70 mmol calculated based on previous reaction, 1 equiv) in THF (100 mL) was added LiBH4 (45.5 mL of a 2 M solution in THF, 91 mmol, 1.3 equiv) followed by MeOH (3.68 mL, 91 mmol, 1.3 equiv). Significant warming was observed following MeOH addition. The reaction was stirred 30 min at which time TLC showed no ester remaining. The reaction was poured into a saturated aqueous solution of NaHCO3 and the aqueous solution was extracted with ether (×3). The combined ether layers were dried (MgSO4) and concentrated in vacuo. The crude product was purified by silica gel chromatography (30-90% ethyl acetate/hexane) to provide the title compound (7.50 g, 56% yield for 2 steps) as a pale yellow oil. 1H NMR (400 MHz, CDCl3) δ ppm 3.90-4.03 (m, 4H), 3.64 (d, J=6.78 Hz, 1H), 3.59 (d, J=6.78 Hz, 1H), 1.97-2.09 (m, 2H), 1.84-1.95 (m, 2H), 1.62-1.80 (m, 4H); 19F NMR (376 MHz, CDCl3) δ ppm −171.25 (br. s., 1F).
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Intermediate 30
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100 mL
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solution
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3.68 mL
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Yield
56%

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